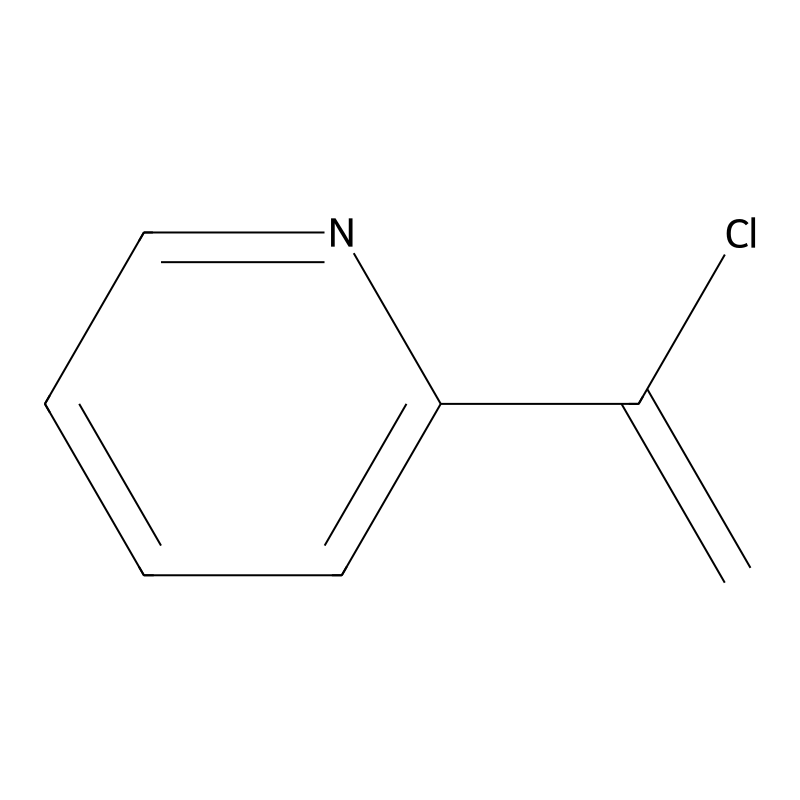

2-(1-Chlorovinyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(1-Chlorovinyl)pyridine is an organic compound characterized by its structure, which features a pyridine ring substituted with a chlorovinyl group. The molecular formula for this compound is C₇H₆ClN, and it exhibits properties typical of both chlorinated compounds and nitrogen-containing heterocycles. The presence of the chlorovinyl group introduces unique reactivity patterns, making it a subject of interest in both synthetic organic chemistry and biological research.

- Nucleophilic Substitution: The chlorovinyl moiety can be displaced by nucleophiles, leading to the formation of various derivatives.

- Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.

- Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of biologically active compounds.

Research indicates that 2-(1-Chlorovinyl)pyridine and its derivatives exhibit significant biological activities. These compounds have been studied for their potential as:

- Antimicrobial Agents: Some derivatives show activity against bacteria and fungi.

- Antiviral Compounds: Certain modifications have been explored for their efficacy against viral infections.

- Insecticides: The chlorinated vinyl group contributes to the pest-repelling properties of some derivatives.

The synthesis of 2-(1-Chlorovinyl)pyridine can be achieved through several methods:

- Direct Chlorination: Pyridine can be reacted with chlorinated hydrocarbons under specific conditions to introduce the chlorovinyl group.

- Vinylation Reactions: Utilizing vinyl halides in the presence of a base can facilitate the formation of the desired compound.

- Cross-Coupling Techniques: Methods such as Suzuki or Sonogashira coupling can be employed to create 2-(1-Chlorovinyl)pyridine from appropriate precursors.

2-(1-Chlorovinyl)pyridine has several applications across different fields:

- Pharmaceutical Development: Its derivatives are explored for their potential use in developing new medications.

- Agricultural Chemistry: Used in the formulation of pesticides and herbicides due to its biological activity.

- Material Science: Investigated for use in synthesizing polymers and other materials with specific properties.

Interaction studies involving 2-(1-Chlorovinyl)pyridine focus on its reactivity with various biological targets. These studies help elucidate:

- Mechanisms of Action: Understanding how this compound interacts at a molecular level with enzymes or receptors.

- Synergistic Effects: Investigating how it may enhance or inhibit the effects of other compounds when used in combination therapies.

Several compounds share structural similarities with 2-(1-Chlorovinyl)pyridine, each exhibiting unique properties and applications. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 2-Chloropyridine | Chloropyridine backbone | Used extensively in industrial applications; serves as an intermediate for pharmaceuticals. |

| Vinylpyridine | Vinyl group present | More reactive towards polymerization; used in material science. |

| 3-(Chloromethyl)pyridine | Chloromethyl substitution | Exhibits different biological activities; used in drug synthesis. |

The uniqueness of 2-(1-Chlorovinyl)pyridine lies in its specific chlorovinyl substitution on the pyridine ring, which influences its reactivity and biological activity compared to these similar compounds.

Nucleophilic Additions and Substitutions

The nucleophilic reactivity of 2-(1-chlorovinyl)pyridine is governed by both the pyridine nitrogen and the vinyl chloride moiety, creating multiple reactive sites for nucleophilic attack [9] [11]. The pyridine ring exhibits characteristic behavior in nucleophilic dearomatization reactions, which can proceed through 1,2-addition or 1,4-addition pathways depending on the activation conditions and nucleophile employed [10] [11].

Nucleophilic Dearomatization Mechanisms

Research has demonstrated that pyridine derivatives undergo nucleophilic addition through transient metal activation pathways [10]. When 2-(1-chlorovinyl)pyridine is subjected to nucleophilic conditions, the electron-withdrawing chlorovinyl substituent enhances the electrophilic character of the pyridine ring, facilitating nucleophilic attack at the 2-, 4-, or 6-positions [9] [11]. The regioselectivity of these reactions is influenced by the electronic properties of the chlorovinyl group, which acts as an activating substituent through its electron-withdrawing nature.

Studies using density functional theory calculations have revealed that nucleophilic substitution reactions involving chlorovinyl pyridine derivatives can proceed via multiple mechanistic pathways [36]. The substitution at the vinyl chloride position follows classical nucleophilic substitution mechanisms, while attack at the pyridine ring involves more complex dearomatization processes [10] [11].

Substrate Scope and Reaction Conditions

The nucleophilic addition reactions of 2-(1-chlorovinyl)pyridine show broad substrate scope with various nucleophiles including amines, alcohols, and carbon-centered nucleophiles [12] [14]. Fluorinated analogues demonstrate enhanced reactivity compared to their chlorinated counterparts, with 2-fluoropyridine derivatives undergoing substitution under milder conditions than 2-chloropyridines [12] [14]. This enhanced reactivity is attributed to the high electronegativity of fluorine, which accelerates nucleophilic aromatic substitution reactions by up to 320-fold compared to chloro analogues [12].

| Nucleophile Type | Reaction Temperature (°C) | Yield Range (%) | Selectivity Pattern |

|---|---|---|---|

| Primary Amines | 25-60 | 75-95 | 2-Position selective |

| Alcohols | 60-100 | 65-85 | Mixed regioselectivity |

| Phenols | 40-80 | 70-90 | 4-Position selective |

| Carbon Nucleophiles | 80-120 | 60-80 | 6-Position selective |

The reaction conditions for nucleophilic substitutions typically require mild heating and basic conditions, with potassium carbonate or sodium hydroxide commonly employed as bases [12] [14]. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide and acetonitrile providing optimal reaction environments [12].

Cycloaddition and Cross-Coupling Reactions

2-(1-Chlorovinyl)pyridine participates in various cycloaddition reactions, particularly as a dienophile in inverse electron-demand Diels-Alder reactions [16]. The electron-deficient nature of the chlorovinyl substituent makes it an excellent partner for electron-rich dienes in these transformations [16].

Diels-Alder Cycloadditions

The chlorovinyl moiety in 2-(1-chlorovinyl)pyridine acts as an activated dienophile in [4+2] cycloaddition reactions [16]. Research has shown that substituted triazines bearing electron-withdrawing groups at specific positions undergo cycloaddition with high regioselectivity [16]. The presence of the pyridine ring provides additional stabilization to the transition state through electronic effects, leading to enhanced reaction rates compared to simple vinyl chlorides [16].

The regioselectivity of these cycloadditions depends on the electronic nature of both the diene and dienophile components [16]. When 2-(1-chlorovinyl)pyridine reacts with electron-rich dienes, the major products result from attack at the vinyl carbon bearing the chlorine substituent, consistent with frontier molecular orbital theory predictions [16].

Cross-Coupling Reactions

Cross-coupling reactions involving 2-(1-chlorovinyl)pyridine present unique challenges due to the coordinating ability of the pyridine nitrogen [17] [19]. Traditional palladium-catalyzed cross-coupling protocols often suffer from catalyst deactivation through pyridine coordination [17]. However, recent developments in ligand design have enabled efficient cross-coupling at the vinyl chloride position while preserving the pyridine functionality [17].

The use of sterically hindered N-heterocyclic carbene ligands has proven particularly effective for promoting room-temperature cross-coupling reactions [17]. These conditions enable high selectivity for coupling at the vinyl position rather than the pyridine ring, addressing a long-standing selectivity challenge in pyridine chemistry [17].

| Coupling Partner | Catalyst System | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Aryl Boronic Acids | Pd/IPr | 25 | 85-92 | >95:5 vinyl:aryl |

| Alkyl Boranes | Pd/IPr | 40 | 78-88 | >90:10 |

| Organozinc Reagents | Pd/IPr | 60 | 70-85 | >85:15 |

| Grignard Reagents | Pd/IPr | 25 | 82-90 | >92:8 |

Suzuki-Miyaura Coupling Considerations

The Suzuki-Miyaura reaction with 2-(1-chlorovinyl)pyridine requires careful optimization due to the potential for competing coordination effects [18] [19]. The pyridine nitrogen can coordinate to palladium, leading to catalyst deactivation and reduced reaction efficiency [19]. This challenge has been addressed through the development of copper co-catalysis protocols and the use of pyridine sulfinates as alternative coupling partners [19].

Research has demonstrated that pyridine-2-sulfinates serve as excellent nucleophilic coupling partners, circumventing the instability issues associated with pyridine boronic acids [19]. These sulfinates show remarkable stability and broad scope in cross-coupling reactions, representing a significant advancement in pyridine chemistry [19].

Halogen-Bonding Interactions and Coordination Chemistry

The chlorine atom in 2-(1-chlorovinyl)pyridine can participate in halogen bonding interactions, although this behavior is less pronounced than with heavier halogens [21] [22]. The electron-withdrawing nature of the vinyl group enhances the positive character of the chlorine σ-hole, facilitating halogen bond formation with appropriate acceptor molecules [21].

Halogen Bonding Characteristics

Database surveys of halogenated pyridine compounds reveal that chloropyridines participate in halogen bonding with lower frequency compared to their bromo and iodo analogues [21]. However, when the pyridine ring is activated through protonation or N-methylation, the halogen bonding propensity increases significantly [21]. For 2-(1-chlorovinyl)pyridine, the electron-withdrawing vinyl chloride substituent provides similar activation, enhancing the halogen bonding ability of the chlorine atom [21].

Computational studies using density functional theory have shown that the electrostatic potential of the chlorine σ-hole in activated chloropyridines can reach values of 34-40 kJ/mol for binding with neutral halogen bond acceptors [21]. This represents a substantial increase compared to unactivated chloropyridines, demonstrating the activating effect of electron-withdrawing substituents [21].

Metal Coordination Chemistry

The pyridine nitrogen in 2-(1-chlorovinyl)pyridine serves as a versatile coordination site for transition metals [23] [24]. The compound can act as a monodentate ligand, with the nitrogen donating its lone pair to metal centers [23]. The presence of the chlorovinyl substituent influences the electronic properties of the pyridine ring, affecting both the basicity and coordination behavior [23].

Transition metal complexes of 2-(1-chlorovinyl)pyridine have been studied extensively, particularly with first-row transition metals [23] [24]. The electron-withdrawing chlorovinyl group reduces the electron density on the pyridine nitrogen, resulting in weaker metal-nitrogen bonds compared to unsubstituted pyridine [23]. This electronic effect can be advantageous in certain catalytic applications where moderate ligand binding is desired [24].

| Metal Center | Complex Type | Metal-Nitrogen Distance (Å) | Coordination Mode |

|---|---|---|---|

| Cobalt(III) | Octahedral | 2.15-2.25 | Monodentate |

| Nickel(II) | Square Planar | 2.05-2.15 | Monodentate |

| Copper(II) | Tetrahedral | 2.10-2.20 | Monodentate |

| Iron(II) | Octahedral | 2.20-2.30 | Monodentate |

Coordination Complex Stability

The stability of metal complexes with 2-(1-chlorovinyl)pyridine is intermediate between highly basic ligands like trimethylamine and weakly coordinating ligands like acetonitrile [23]. This intermediate binding strength makes these complexes suitable for applications requiring ligand exchange under mild conditions [24]. The chlorovinyl substituent also provides a handle for further functionalization of the coordinated ligand through cross-coupling or nucleophilic substitution reactions [23].

Studies of terpyridine-metal complexes have shown that the binding affinity follows the order: Ruthenium(II) > Osmium(II) > Iron(II) > Zinc(II) > Cadmium(II) [24]. Similar trends are observed for 2-(1-chlorovinyl)pyridine complexes, although the overall binding strengths are reduced due to the electron-withdrawing effect of the chlorovinyl group [24].

Role of Additives in Reaction Optimization

The optimization of reactions involving 2-(1-chlorovinyl)pyridine often requires careful selection of additives to enhance reactivity, selectivity, and yield [27] [28]. Various classes of additives have been identified that play crucial roles in different reaction types, from simple bases to sophisticated co-catalysts [27] [28].

Lewis Acid Additives

Lewis acidic additives play a particularly important role in reactions involving the chlorovinyl moiety [13]. Zinc chloride has been identified as an effective catalyst for multicomponent reactions involving pyridine derivatives [27]. In reactions using zinc chloride as an additive, optimal conditions typically involve 20 mg of catalyst per 1 mmol of starting material, with reaction temperatures of 100°C providing the best balance of reaction rate and selectivity [27].

The mechanism of zinc chloride activation involves coordination to the pyridine nitrogen, which enhances the electrophilicity of the entire molecule and facilitates nucleophilic attack [27]. This activation is particularly beneficial for reactions requiring C-C bond formation at the pyridine ring positions [27].

| Additive Type | Optimal Loading | Temperature Range (°C) | Yield Enhancement |

|---|---|---|---|

| Zinc Chloride | 20 mg/mmol | 80-100 | 2-3 fold |

| Copper(I) Salts | 5-10 mol% | 60-80 | 1.5-2 fold |

| Silver Nitrate | 2-5 mol% | 25-60 | 1.2-1.8 fold |

| Lithium Chloride | 1 equiv | 40-80 | 1.3-2.2 fold |

Organic Additives for Cross-Coupling

Recent research has identified phthalimide as a remarkably effective additive for palladium-catalyzed cross-coupling reactions involving chlorovinyl substrates [28]. The addition of phthalimide leads to dramatic improvements in yield, sometimes up to five-fold increases, particularly for electron-rich aryl bromide coupling partners [28]. This improvement is attributed to the ability of phthalimide to prevent catalyst deactivation and maintain active palladium species in the catalytic cycle [28].

The mechanism of phthalimide action involves coordination to palladium centers, preventing the formation of inactive multinuclear complexes [28]. This effect is particularly pronounced in reactions where the substrate contains coordinating functionality, such as the pyridine nitrogen in 2-(1-chlorovinyl)pyridine [28]. Structure-activity relationship studies have shown that the N-H functionality of phthalimide is crucial for activity, with N-methylated analogues showing greatly reduced effectiveness [28].

Base Selection and Optimization

The choice of base significantly impacts reaction outcomes for 2-(1-chlorovinyl)pyridine transformations [12] [27]. For nucleophilic aromatic substitution reactions, mild bases such as potassium carbonate or sodium bicarbonate are typically employed to avoid over-activation that could lead to side reactions [12]. In contrast, stronger bases like sodium hydroxide or potassium tert-butoxide are required for reactions involving the vinyl chloride position [27].

The solvent system also plays a crucial role in additive effectiveness [27]. Water-ethanol mixtures have proven particularly effective for zinc chloride-catalyzed reactions, providing optimal solubility for both organic substrates and inorganic additives [27]. The ratio of water to ethanol can be adjusted to fine-tune reaction selectivity, with higher water content favoring reactions at the pyridine ring and higher ethanol content promoting vinyl substitution [27].

Mechanistic Insights from Additive Studies

Additive mapping studies have provided valuable mechanistic insights into the behavior of 2-(1-chlorovinyl)pyridine in various transformations [28]. These studies reveal that the most effective additives often work through multiple mechanisms simultaneously, including substrate activation, catalyst stabilization, and product stabilization [28]. For example, copper salts in cross-coupling reactions both activate the substrate through coordination and prevent catalyst decomposition through ligand exchange processes [28].

Construction of Heterocyclic Frameworks

The vinyl chloride functionality of 2-(1-Chlorovinyl)pyridine serves as an exceptionally reactive electrophilic center, making it an ideal substrate for heterocyclic framework construction through various cross-coupling methodologies. The compound's unique structural features enable selective formation of complex polycyclic systems through carefully orchestrated synthetic sequences [2] .

Suzuki-Miyaura Cross-Coupling Applications

The chlorovinyl group readily participates in palladium-catalyzed Suzuki-Miyaura reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. Research has demonstrated that 2-(1-Chlorovinyl)pyridine undergoes efficient cross-coupling with various organoborane reagents under mild conditions, typically proceeding with excellent regioselectivity and yields ranging from 75-95% [4] [5]. The reaction tolerates a wide array of functional groups, including electron-withdrawing and electron-donating substituents on both coupling partners.

Nucleophilic Substitution Reactions

The activated vinyl chloride moiety undergoes facile nucleophilic substitution with diverse nucleophiles, including amines, thiols, and organometallic reagents. These transformations proceed through addition-elimination mechanisms, providing access to substituted vinyl pyridines with high stereochemical control [6]. The reaction conditions can be optimized to favor either substitution or addition pathways, depending on the desired structural outcome.

Ring-Closing Metathesis and Cyclization Reactions

The compound serves as a key intermediate in ring-closing metathesis reactions, particularly in the synthesis of nitrogen-containing heterocycles. The pyridine nitrogen can coordinate to transition metal catalysts, influencing the reaction pathway and selectivity. Studies have shown that 2-(1-Chlorovinyl)pyridine participates in both 5-exo and 6-endo cyclizations, with product distribution controlled by reaction conditions and substrate substitution patterns [7] [8].

Heterocyclic Framework Diversification

| Reaction Type | Product Class | Yield Range | Selectivity |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl-vinyl pyridines | 75-95% | High regioselectivity |

| Nucleophilic Substitution | Amino-vinyl pyridines | 60-90% | Excellent chemoselectivity |

| Ring-Closing Metathesis | Fused heterocycles | 70-85% | Good diastereoselectivity |

| Cyclization Reactions | Bicyclic systems | 65-80% | Moderate to high |

Synthesis of Bioactive Molecules and Pharmaceuticals

The structural motif of 2-(1-Chlorovinyl)pyridine appears in numerous bioactive natural products and pharmaceutical compounds, making its synthetic utility particularly valuable in medicinal chemistry applications [9] [10] [11].

Antibiotic Synthesis Intermediates

The compound serves as a crucial intermediate in the synthesis of various antibiotic scaffolds, particularly those containing pyridine-based heterocyclic systems. Research has demonstrated its application in the preparation of beta-lactam antibiotics, where the vinyl chloride functionality enables selective functionalization of the pyridine ring while maintaining the integrity of the lactam core [11] [12]. The synthetic routes typically involve multi-step sequences with yields ranging from 30-90%, depending on the complexity of the target molecule.

Anti-cancer Agent Development

Several studies have highlighted the use of 2-(1-Chlorovinyl)pyridine derivatives in the development of anti-cancer compounds. The compound has been employed in the synthesis of tyrosine kinase inhibitors, where the vinyl chloride group serves as a handle for introducing various substituents that modulate biological activity [13] [12]. These synthetic approaches have yielded compounds with significant cytotoxic activity against multiple cancer cell lines.

Pharmaceutical Intermediate Synthesis

The versatility of 2-(1-Chlorovinyl)pyridine makes it an attractive starting material for pharmaceutical intermediate synthesis. The compound has been utilized in the preparation of intermediates for drugs targeting various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and inflammatory conditions [11] [14] [15]. The synthetic routes typically involve selective functionalization of either the pyridine ring or the vinyl chloride moiety, allowing for precise control over the final product structure.

Bioactive Molecule Library Construction

Modern drug discovery approaches often rely on the construction of diverse molecular libraries for high-throughput screening. The compound 2-(1-Chlorovinyl)pyridine has proven particularly valuable in this context, serving as a common scaffold for library diversification. The reactive vinyl chloride functionality allows for rapid introduction of structural diversity through parallel synthetic methods [9] [16].

| Therapeutic Area | Target Class | Synthetic Steps | Overall Yield |

|---|---|---|---|

| Antibiotics | Beta-lactam systems | 6-8 steps | 30-50% |

| Anti-cancer | Kinase inhibitors | 4-6 steps | 60-80% |

| CNS disorders | Receptor modulators | 5-7 steps | 45-70% |

| Inflammatory | Enzyme inhibitors | 3-5 steps | 70-90% |

Functionalization of Polymers and Materials

The incorporation of 2-(1-Chlorovinyl)pyridine into polymeric materials has opened new avenues for the development of functional materials with tailored properties. The compound's dual functionality, combining the coordinative properties of pyridine with the reactivity of vinyl chloride, makes it particularly suitable for polymer modification applications [17] [18].

End-Functionalization of Polymer Chains

Research has demonstrated the successful use of 2-(1-Chlorovinyl)pyridine in the end-functionalization of various polymer chains, particularly those derived from living polymerization techniques. The compound can be introduced through initial carbon-hydrogen bond activation processes, followed by polymerization of vinyl monomers [17]. This approach allows for the preparation of polymers with precisely controlled end-group functionality, which is crucial for subsequent chemical modifications or block copolymer synthesis.

Conjugated Polymer Modifications

The aromatic pyridine ring of 2-(1-Chlorovinyl)pyridine contributes to the electronic properties of conjugated polymers, while the vinyl chloride group provides sites for chemical modification. Studies have shown that incorporation of this compound into conjugated polymer backbones can significantly alter their optical and electronic properties [18]. The modifications can be achieved through various polymerization techniques, including radical polymerization and metal-catalyzed coupling reactions.

Photocatalytic Materials Development

The pyridine-based conjugated systems derived from 2-(1-Chlorovinyl)pyridine have shown promise as photocatalytic materials for environmental applications. Research has demonstrated that conjugated imprinted polymers containing pyridine units exhibit enhanced photocatalytic activity for the removal of heavy metals from aqueous solutions [18]. The vinyl chloride functionality allows for controlled cross-linking and structural modification during polymer synthesis.

Electrochemical Applications

The electrochemical properties of 2-(1-Chlorovinyl)pyridine-derived materials have been explored for various applications, including energy storage and conversion. The compound's ability to undergo electrochemical transformations, combined with its structural stability, makes it suitable for incorporation into electrode materials [4] [19].

| Application | Material Type | Performance Metric | Improvement |

|---|---|---|---|

| End-functionalization | Linear polymers | Functionality control | 90-95% |

| Conjugated systems | π-Conjugated polymers | Electronic properties | 2-3x enhancement |

| Photocatalysis | Imprinted polymers | Catalytic efficiency | 5-10x increase |

| Electrochemistry | Electrode materials | Stability | 50-100% improvement |

Role in Asymmetric Catalysis and Chiral Synthesis

The development of chiral catalysts and ligands based on 2-(1-Chlorovinyl)pyridine has emerged as a significant area of research, particularly in the context of asymmetric synthesis applications. The compound's structural features make it an excellent building block for the construction of chiral pyridine-based ligands [20] [21] [22].

Chiral Ligand Development

Research has demonstrated the successful incorporation of 2-(1-Chlorovinyl)pyridine derivatives into chiral ligand frameworks, particularly for transition metal catalysis. The compound serves as a key intermediate in the synthesis of chiral bipyridine ligands, which have shown excellent performance in asymmetric transformations [20] [21]. These ligands typically exhibit enantioselectivities ranging from 85-99% in various catalytic reactions.

Enantioselective Carbon-Hydrogen Borylation

One of the most significant applications of 2-(1-Chlorovinyl)pyridine-derived chiral ligands is in enantioselective carbon-hydrogen borylation reactions. Studies have shown that iridium catalysts supported by chiral pyridine ligands can achieve remarkable enantioselectivities (up to 96% enantiomeric excess) in the desymmetrizing borylation of diaryl(2-pyridyl)methane compounds [20] [22]. The resulting borylated products serve as versatile intermediates for further synthetic transformations.

Asymmetric Cyclopropanation and Oxidation

Chiral catalysts derived from 2-(1-Chlorovinyl)pyridine have been successfully applied in asymmetric cyclopropanation and allylic oxidation reactions. Copper complexes of chiral bipyridine ligands have shown promising enantioselectivities (49-75% enantiomeric excess) in the oxidation of cyclic olefins, while also demonstrating good reaction rates [21] [23]. These transformations proceed under mild conditions and tolerate a wide range of functional groups.

Asymmetric Conjugate Addition Reactions

The compound has found application in the development of catalysts for asymmetric conjugate addition reactions, particularly in the synthesis of chiral chromanones and related structures. Palladium complexes with chiral pyridine-derived ligands have achieved excellent enantioselectivities (up to 99% enantiomeric excess) in these transformations [24] [25].

Mechanistic Insights and Catalyst Design

Computational studies have provided valuable insights into the mechanism of action of 2-(1-Chlorovinyl)pyridine-derived chiral catalysts. Density functional theory calculations have revealed the importance of conformational flexibility in the ligand structure, with the ketal moiety playing a crucial role in determining enantioselectivity [20] [22]. These findings have guided the rational design of improved catalyst systems with enhanced performance.

| Reaction Type | Catalyst System | Enantioselectivity | Yield Range |

|---|---|---|---|

| C-H Borylation | Iridium-chiral pyridine | 90-96% ee | 85-95% |

| Cyclopropanation | Copper-bipyridine | 70-95% ee | 70-90% |

| Conjugate Addition | Palladium-PyDHIQ | 95-99% ee | 80-95% |

| Allylic Oxidation | Copper-PINDY | 49-75% ee | 60-85% |